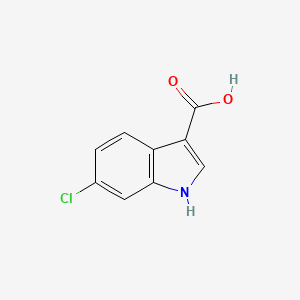
6-chloro-1H-indole-3-carboxylic acid
Übersicht
Beschreibung
6-chloro-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular formula of 6-chloro-1H-indole-3-carboxylic acid is C9H6ClNO2 . Its average mass is 195.602 Da and its monoisotopic mass is 195.008713 Da .Physical And Chemical Properties Analysis
6-chloro-1H-indole-3-carboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 449.7±25.0 °C at 760 mmHg, and a flash point of 225.8±23.2 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
6-Chloro-1H-indole-3-carboxylic acid and its derivatives have been widely studied for their synthesis and chemical properties. Research has shown various methods for synthesizing these compounds, highlighting their versatility as synthetic intermediates:
Synthesis Techniques : Efficient synthesis methods for derivatives of 6-chloro-1H-indole-3-carboxylic acid have been developed, such as the one involving an alkylation/1,4-addition/elimination/isomerization cascade (Caron et al., 2003). Another study focused on the facile synthesis of 4- and 6-chloromethyl-1H-indole-2-carboxylates by eliminating SO2 from ethoxycarbonyl indole methanesulfonic acids, showing the potential for creating valuable synthetic intermediates (Pete & Parlagh, 2003).
Characterization and Derivatives : Various indole-3-carboxylic acid derivatives have been synthesized and characterized using techniques like NMR and mass spectroscopy. These studies often explore the antibacterial and antifungal activities of these compounds, contributing to the understanding of their potential therapeutic applications (Raju et al., 2015).
Biological Activity and Therapeutic Potential
Research into the biological activity and potential therapeutic applications of 6-chloro-1H-indole-3-carboxylic acid derivatives has yielded interesting findings:
Inhibitors and Antagonists : Certain derivatives have been found to act as inhibitors or antagonists in biological systems. For example, some compounds show potent activity as selective antagonists of the glycine site of the NMDA receptor, suggesting their potential in drug design (Wright et al., 2003). Another study discovered 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of CysLT1 selective antagonists, indicating their significance in the development of new pharmaceuticals (Chen et al., 2016).
Synthesis of Biologically Active Compounds : The synthesis of these compounds is not just limited to laboratory curiosity but extends to the formation of biologically active compounds. For example, the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors, demonstrates the direct application of these syntheses in medicinal chemistry (Mayes et al., 2010).
Chemical Transformations and Reactions : Studies also explore the chemical transformations of these compounds. For instance, the carboxylation of indoles with carbon dioxide under basic conditions to produce indole-3-carboxylic acids shows the versatility and reactivity of these molecules in different chemical environments (Yoo et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQHEMBHJZAHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594007 | |
| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1H-indole-3-carboxylic acid | |
CAS RN |
766557-02-2 | |
| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766557-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

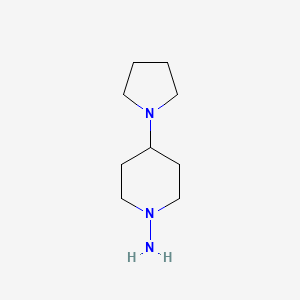
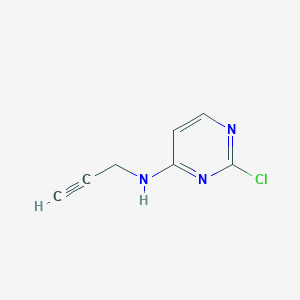
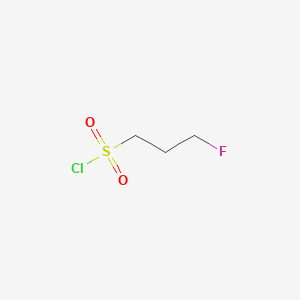
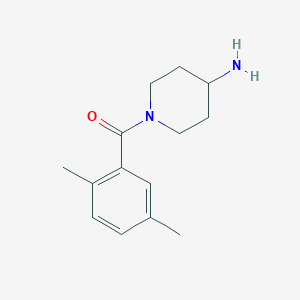
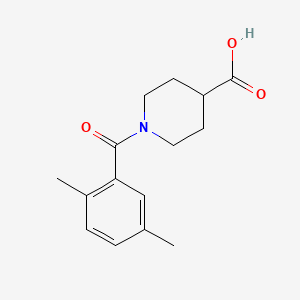
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1369823.png)
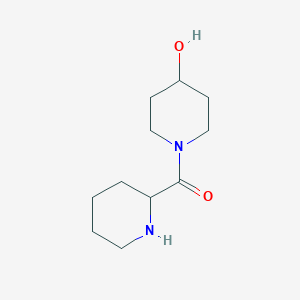
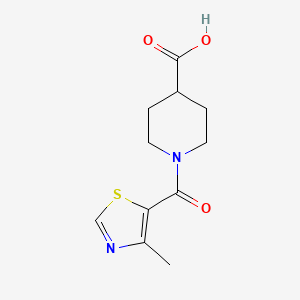
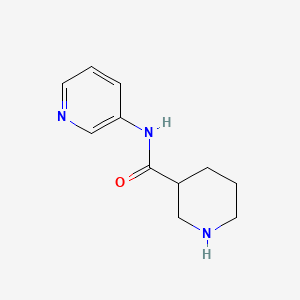
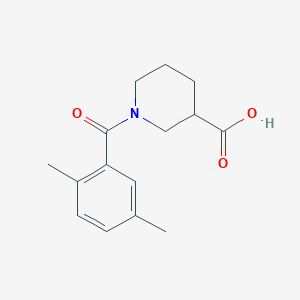
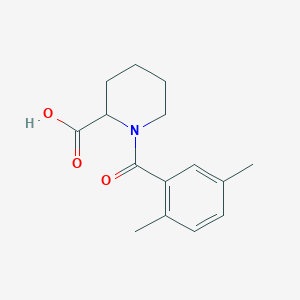
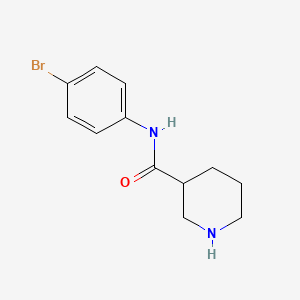
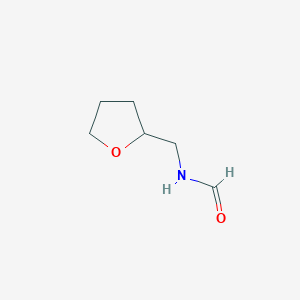
![4-Chloro-2-methylthieno[3,2-c]pyridine](/img/structure/B1369845.png)